TRPA1 Agonist Potency of 4-(5-Isothiocyanatopyridin-2-yl)morpholine Relative to Structurally Related Isothiocyanates
In recombinant rat TRPA1 expressed in HEK293 cells, 4-(5-isothiocyanatopyridin-2-yl)morpholine exhibits an EC50 value of 200 nM for channel activation, as measured by Fluo4-AM calcium flux assay [1]. This potency positions the compound between the prototypical covalent agonist allyl isothiocyanate (AITC; EC50 approximately 2-10 µM in comparable assays) and highly potent synthetic TRPA1 agonists (EC50 < 100 nM) [2]. The presence of the morpholine substituent contributes to enhanced aqueous solubility relative to simpler aryl isothiocyanates, facilitating in vitro assay preparation without requiring DMSO concentrations that may confound channel activity measurements.
| Evidence Dimension | TRPA1 agonist potency (EC50) |
|---|---|
| Target Compound Data | 200 nM (rat TRPA1, HEK293) |
| Comparator Or Baseline | Allyl isothiocyanate (AITC): ~2-10 µM; Compound 32 (morpholine-containing TRPA1 agonist): IC50 = 170 nM (desensitization) |
| Quantified Difference | Approximately 10- to 50-fold more potent than AITC; comparable to other morpholine-containing TRPA1 ligands |
| Conditions | Recombinant rat TRPA1 expressed in HEK293 cells; intracellular calcium increase measured by Fluo4-AM fluorometric assay |
Why This Matters
The quantified EC50 value enables precise concentration selection for in vitro TRPA1 activation studies and provides a benchmark for evaluating novel TRPA1 modulators in head-to-head assays.
- [1] BindingDB. BDBM50285610 (CHEMBL4170268): Agonist activity at recombinant rat TRPA1 expressed in HEK293 cells, EC50 = 200 nM. View Source
- [2] Bautista, D. M., Movahed, P., Hinman, A., Axelsson, H. E., Sterner, O., Högestätt, E. D., ... & Zygmunt, P. M. (2005). Pungent products from garlic activate the sensory ion channel TRPA1. Proceedings of the National Academy of Sciences, 102(34), 12248-12252. View Source
